2,3,4-Trihydroxypentanoic acid 2,3,4-Trihydroxypentanoic acid 2,3,4-trihydroxypentanoic acid is a hydroxy monocarboxylic acid that is pentanoic acid carrying three carboxy substituents at positions 2, 3 and 4. It is a hydroxy monocarboxylic acid and a triol. It derives from a valeric acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1922343
InChI: InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10)
SMILES: CC(C(C(C(=O)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol

2,3,4-Trihydroxypentanoic acid

CAS No.:

Cat. No.: VC1922343

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trihydroxypentanoic acid -

Specification

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
IUPAC Name 2,3,4-trihydroxypentanoic acid
Standard InChI InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10)
Standard InChI Key CHUMGDDVFASTDV-UHFFFAOYSA-N
SMILES CC(C(C(C(=O)O)O)O)O
Canonical SMILES CC(C(C(C(=O)O)O)O)O

Introduction

Structural Relatives and Comparative Analysis

Related Compounds

The search results identify two structural relatives of 2,3,4-Trihydroxypentanoic acid:

  • (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid - A fluorinated derivative that differs at position 5, having a fluorine atom instead of a methyl group

  • 2,3,4-TRIHYDROXY-PENTANEDIOIC ACID (CAS 488-31-3) - A dicarboxylic acid analog with carboxylic acid groups at both ends of the carbon chain

Structural Comparison

The structural differences and similarities among these compounds can be visualized in the following comparison table:

Feature2,3,4-Trihydroxypentanoic acid(2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid2,3,4-TRIHYDROXY-PENTANEDIOIC ACID
Molecular formulaC₅H₁₀O₅C₅H₉FO₅C₅H₈O₇
Position 1-COOH-COOH-COOH
Positions 2,3,4-OH-OH-OH
Position 5-CH₃-F-COOH
CAS NumberNot provided in search resultsNot provided in search results488-31-3
PubChem CIDNot provided in search results122225563 Not provided in search results

These structural differences would significantly affect the physical, chemical, and potentially biological properties of each compound, despite their similar hydroxylation pattern at positions 2, 3, and 4.

Properties of the Fluorinated Analog

Since the search results contain substantial information about the fluorinated derivative, examining its properties may provide insights into potential characteristics of 2,3,4-Trihydroxypentanoic acid, while acknowledging the significant differences caused by the fluorine substitution.

Physical and Chemical Properties

The fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, has been characterized with the following properties:

  • Molecular formula: C₅H₉FO₅

  • Molecular weight: 168.12 g/mol

  • Melting point: 165-168 °C

  • Optical rotation: [α]²⁰ᴅ: -4.0° (c 0.25, H₂O)

  • Appearance: White solid

By comparison, 2,3,4-Trihydroxypentanoic acid would have a slightly lower molecular weight (approximately 150 g/mol) due to the replacement of fluorine with hydrogen at position 5. Its melting point and other physical properties would likely differ from the fluorinated version due to different intermolecular forces.

Spectroscopic Data

The fluorinated derivative has been characterized by multiple analytical techniques:

  • ¹H NMR (300 MHz): δ 4.61-4.41 (2H, m, CH₂), 4.04 (1H, d, J= 3.1 Hz, H-2), 3.94-3.82 (2H, m, H-3 & H-4)

  • ¹³C NMR (100 MHz): δ 177.93 (C=O), 84.97 (CH₂, d, J= 164.6 Hz, C-5), 73.36 (CH, C-2), 72.15 (CH, d, J= 7.3 Hz, C-3), 69.80 (CH, d, J= 17.8 Hz, C-4)

  • ¹⁹F NMR (376 MHz): δ -233.46 (1F, td, J= 47.4 Hz, 24.5 Hz)

  • IR: 3209, 1604, 1408, 1336, 1096, 1036, 949, 910, 810 cm⁻¹

  • HRMS: calculated C₅H₉FO₅ = 168.0434, found 167.0358 [M-H]⁻

For 2,3,4-Trihydroxypentanoic acid, the spectral data would differ significantly in certain aspects, particularly in the NMR spectra where signals for the methyl group would replace those of the fluoromethyl group, and the characteristic C-F coupling would be absent in the ¹³C NMR.

Biological Occurrence and Significance

Natural Sources

The fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, has been reported to occur naturally in:

  • Streptomyces calvus

  • Streptomyces sp. MA 37 fermentation

Synthesis and Analytical Methods

Synthetic Approaches

The search results detail a multi-step synthesis for the fluorinated derivative:

  • Starting from D-ribose to form 2,3-O-Isopropylidene-D-ribose

  • Conversion to 2,3-O-Isopropylidene-D-ribono-1,4-lactone using K₂CO₃ and iodine

  • Fluorination using Deoxo-fluor®

  • Deprotection to yield the final product

This synthetic pathway provides insights into potential approaches for synthesizing 2,3,4-Trihydroxypentanoic acid, possibly using similar starting materials and protection/deprotection strategies, but omitting the fluorination step or replacing it with an appropriate methylation.

Analytical Considerations

Based on the analytical methods used for the fluorinated derivative, similar approaches might be applicable for 2,3,4-Trihydroxypentanoic acid:

  • NMR spectroscopy (¹H and ¹³C) would be essential for structural confirmation

  • Mass spectrometry would provide molecular weight confirmation

  • GC-MS analysis with derivatization (e.g., using MSTFA as demonstrated for the fluorinated analog)

  • IR spectroscopy for functional group identification

The specific spectral characteristics would differ from the fluorinated analog, particularly in NMR spectra and mass fragmentation patterns.

Research Challenges and Future Directions

The search results reveal significant information gaps regarding 2,3,4-Trihydroxypentanoic acid:

Current Knowledge Gaps

  • No specific physical or chemical property data

  • No confirmed natural sources or biological activities

  • No direct synthesis methods

  • No spectral or analytical data specific to this compound

Interdisciplinary Significance

The research team involved in studying the fluorinated derivative included collaborators from multiple institutions, including the University of St Andrews, University of Aberdeen, Wuhan University, and the University of Ghana . This international collaboration suggests broad interest in this class of compounds across different research fields including chemistry, biochemistry, and natural product research.

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